5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine
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Overview
Description
5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine: is an organic compound that features a pyridine ring substituted with an aminophenyl group and two ethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl halide reacts with a pyridine derivative.
Alkylation of the Amine: The final step involves the alkylation of the amine group with ethyl halides to introduce the diethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids (e.g., sulfuric acid, nitric acid) and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminophenyl ring.
Scientific Research Applications
5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione: This compound features an oxadiazole ring instead of a pyridine ring and has similar applications in medicinal chemistry and materials science.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazole: This compound contains a thiadiazole ring and is known for its antimicrobial properties.
Uniqueness
5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups on the nitrogen atom can influence its solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19N3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-(4-aminophenyl)-N,N-diethylpyridin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-3-18(4-2)15-10-7-13(11-17-15)12-5-8-14(16)9-6-12/h5-11H,3-4,16H2,1-2H3 |
InChI Key |
QBESDPWQWNKRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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